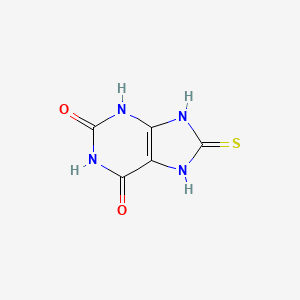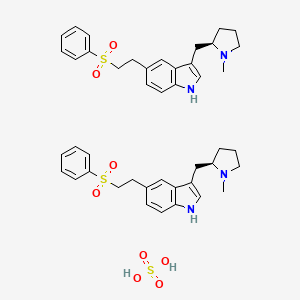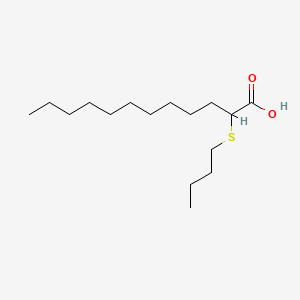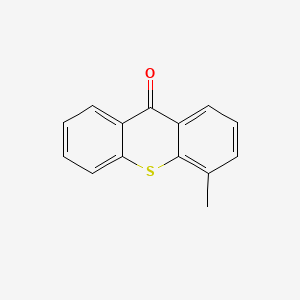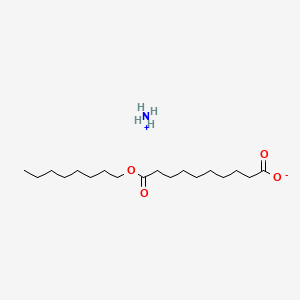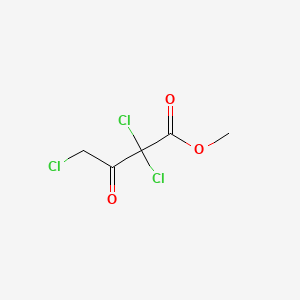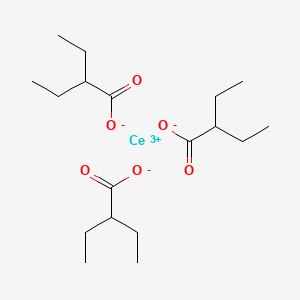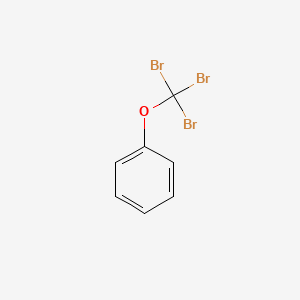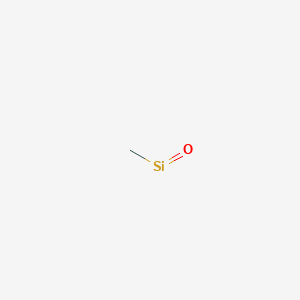
Carbon silicon oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbon silicon oxide is a compound that combines the properties of both carbon and silicon oxides. It is a unique material that has garnered interest due to its potential applications in various fields, including electronics, energy storage, and materials science. The compound is known for its stability, high surface area, and ability to form strong covalent bonds, making it a valuable material for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carbon silicon oxide can be synthesized through various methods, including chemical vapor deposition, mechanofusion, and pyrolysis. One common method involves the use of a carbon precursor, such as pitch, which is introduced to the surface of silicon oxide using the mechanofusion method. This process involves the stabilization and carbonization of the precursor to form a carbon layer on the silicon oxide surface .
Industrial Production Methods: In industrial settings, this compound is often produced using chemical vapor deposition (CVD). This method involves the reaction of silicon-containing gases, such as silane (SiH₄), with carbon-containing gases, such as methane (CH₄), at high temperatures. The resulting product is a composite material with tailored electrochemical properties, suitable for applications in lithium-ion batteries and other advanced technologies .
Analyse Chemischer Reaktionen
Types of Reactions: Carbon silicon oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of silicon in the presence of oxygen forms silicon dioxide (SiO₂), while the reduction of silicon dioxide with carbon produces silicon carbide (SiC) and carbon monoxide (CO) .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen (O₂), hydrogen (H₂), and various carbon sources. The conditions for these reactions typically involve high temperatures and controlled atmospheres to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of this compound include silicon dioxide, silicon carbide, and various carbon-silicon composites. These products have significant applications in electronics, energy storage, and materials science .
Wissenschaftliche Forschungsanwendungen
Carbon silicon oxide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst and a support material for various reactions. In biology and medicine, this compound nanoparticles are explored for drug delivery and biosensing applications due to their biocompatibility and stability .
In the field of energy storage, this compound is used as an anode material in lithium-ion batteries. Its high surface area and ability to form strong covalent bonds with lithium ions make it an ideal material for improving battery performance and longevity .
Wirkmechanismus
The mechanism by which carbon silicon oxide exerts its effects involves the formation of strong covalent bonds between silicon and carbon atoms. This bonding enhances the material’s stability and conductivity, making it suitable for various applications. In lithium-ion batteries, for example, the carbon layer on silicon oxide helps buffer the volume expansion during lithiation and delithiation processes, improving the battery’s cycle stability and capacity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to carbon silicon oxide include silicon carbide (SiC), silicon dioxide (SiO₂), and various silicon-carbon composites. These compounds share some properties with this compound but differ in their specific applications and performance characteristics .
Uniqueness: What sets this compound apart from these similar compounds is its unique combination of properties from both carbon and silicon oxides. This combination results in a material with high stability, surface area, and conductivity, making it suitable for a wide range of applications in electronics, energy storage, and materials science .
Conclusion
This compound is a versatile and valuable compound with numerous applications in scientific research and industry Its unique properties, including high stability, surface area, and conductivity, make it an ideal material for various advanced technologies
Eigenschaften
CAS-Nummer |
39345-87-4 |
|---|---|
Molekularformel |
CH3OSi |
Molekulargewicht |
59.119 g/mol |
InChI |
InChI=1S/CH3OSi/c1-3-2/h1H3 |
InChI-Schlüssel |
WDCKRYQAVLUEDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


